molecular formula C21H17BrN2O3 B2849614 (5-bromofuran-2-yl)(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone CAS No. 313967-97-4

(5-bromofuran-2-yl)(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone

Cat. No. B2849614
CAS RN: 313967-97-4
M. Wt: 425.282
InChI Key: GECUJXKYKYTSDR-UHFFFAOYSA-N
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Description

(5-bromofuran-2-yl)(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C21H17BrN2O3 and its molecular weight is 425.282. The purity is usually 95%.
BenchChem offers high-quality (5-bromofuran-2-yl)(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-bromofuran-2-yl)(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

TCMDC-123705 has been identified as a compound with potential antimalarial properties. The structure features a quinazolinedione core, which is known for a broad spectrum of biological activities, including antimalarial effects. The compound exhibits promising activity against Plasmodium falciparum and has been evaluated for its antimalarial activity .

Antiproliferative Activity

In addition to its antimalarial potential, TCMDC-123705 has shown antiproliferative activity against the MCF-7 cell line, which is a model for breast cancer. This suggests that the compound could be useful in cancer research, particularly in the development of treatments for breast cancer .

Protein Tyrosine Kinase Inhibition

Furan derivatives, which are part of TCMDC-123705’s structure, have been studied for their protein tyrosine kinase inhibitory activity. This activity is crucial because protein tyrosine kinases are involved in the regulation of various cellular functions, and their dysfunction can lead to cancer. Some derivatives have shown promising activity, which could be beneficial for designing new anticancer drugs .

Pharmacological Diversity

The quinazolinedione moiety present in TCMDC-123705 is associated with a diverse range of pharmacological activities. This includes antimicrobial, antihypertensive, antiviral, anti-inflammatory, and other effects. This diversity suggests that TCMDC-123705 could be a starting point for the development of a variety of pharmacological agents .

Lead Optimization for Drug Discovery

TCMDC-123705 serves as a lead compound in drug discovery, particularly in the rational design and optimization of new drugs. Its structure allows for modifications that can enhance its activity or reduce toxicity, making it a valuable compound in medicinal chemistry .

Enzyme Inhibition

Compounds with a furan moiety, like TCMDC-123705, have been investigated for their enzyme inhibitory properties. This includes inhibition of enzymes like protein tyrosine phosphatase 1B, which plays a role in regulating insulin signaling and is a target for diabetes treatment .

Antioxidative Properties

Bromophenols, which are part of TCMDC-123705’s structure, have antioxidative effects. Antioxidants are important for protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease .

properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3/c1-26-16-9-7-15(8-10-16)18-13-17(14-5-3-2-4-6-14)23-24(18)21(25)19-11-12-20(22)27-19/h2-12,18H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECUJXKYKYTSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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